molecular formula C9H10BrNO2 B12960836 Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate

Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate

Cat. No.: B12960836
M. Wt: 244.08 g/mol
InChI Key: SZHGSHLMEBOELX-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate typically involves the bromination of 2-methylpyridine followed by esterification. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a solvent mixture of 1,4-dioxane and water at 90°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, in a Suzuki coupling reaction, the product would be a biaryl derivative.

Scientific Research Applications

Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methylpyridin-2-yl)acetate
  • 5-Bromo-2-methylpyridin-3-amine
  • Methyl 2-(4-bromo-5-methyl-2-pyridyl)acetate

Uniqueness

Methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(3-bromo-5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-6-3-7(10)8(11-5-6)4-9(12)13-2/h3,5H,4H2,1-2H3

InChI Key

SZHGSHLMEBOELX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CC(=O)OC)Br

Origin of Product

United States

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